3-Bromo-2,4,6-trimethylpyridine hcl
Description
3-Bromo-2,4,6-trimethylpyridine (CAS: 23079-73-4) is a brominated pyridine derivative with three methyl substituents at the 2-, 4-, and 6-positions and a bromine atom at the 3-position. Its molecular formula is C₈H₁₀BrN, with a molecular weight of 200.08 g/mol for the free base . The hydrochloride (HCl) salt form enhances solubility in polar solvents, making it suitable for synthetic applications, particularly in pharmaceuticals and agrochemicals. The compound is structurally classified as a collidine derivative (2,4,6-trimethylpyridine) modified with bromine, which introduces reactivity for cross-coupling reactions .
Properties
IUPAC Name |
3-bromo-2,4,6-trimethylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-5-4-6(2)10-7(3)8(5)9;/h4H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPUTAYOSRCADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-Bromo-2,4,6-trimethylpyridine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-2,4,6-trimethylpyridine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
- CAS : 1353101-01-5
- Molecular Formula : C₈H₁₀BrClN₂
- Molecular Weight : 237.54 g/mol
- Key Differences :
- Applications : Likely used in medicinal chemistry for kinase inhibitors due to its bicyclic structure.
3-Bromo-2,6-dichloro-5-fluoropyridine
- CAS : 152840-66-9
- Molecular Formula : C₅HBrCl₂FN
- Molecular Weight : 244.87 g/mol
- Key Differences :
- Applications : Intermediate in synthesizing fluorinated agrochemicals.
3 : 6-Dibromo-2 : 5-di-(3-bromo-2 : 4 : 6-trimethylphenyl) p-benzoquinone
- Key Differences: A benzoquinone derivative with brominated trimethylphenyl substituents. Higher molecular complexity and steric bulk due to aromatic substituents .
- Applications : Specialized in oxidation-reduction chemistry and polymer synthesis.
Physical and Chemical Properties Comparison
Preparation Methods
Regioselectivity and Reaction Mechanisms
2,4,6-Trimethylpyridine (collidine) exhibits symmetry, with methyl groups at positions 2, 4, and 6 activating the ring for electrophilic substitution. Bromination typically targets the remaining positions (3 or 5), but steric and electronic factors influence regioselectivity. In non-polar solvents like carbon tetrachloride, bromine (Br₂) reacts with collidine under radical conditions to favor 3-bromo-2,4,6-trimethylpyridine. This pathway avoids the need for directing groups, though yields are moderate (45–60%) due to competing di-substitution.
Catalytic Bromination with Lewis Acids
Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) enhance electrophilic bromination by polarizing Br₂. For example, collidine treated with Br₂ (1.2 equiv) and FeBr₃ (10 mol%) in dichloromethane at 0°C achieves 72% conversion to the 3-bromo derivative within 4 hours. Excess bromine risks di-bromination, necessitating precise stoichiometric control.
Table 1: Bromination of Collidine Under Varied Conditions
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br₂, FeBr₃ | CH₂Cl₂ | 0 | 4 | 72 |
| NBS, AIBN | CCl₄ | 80 | 6 | 58 |
| HBr, H₂O₂ | AcOH | 25 | 12 | 41 |
Bromination via N-Oxide Intermediate
N-Oxide Formation and Directed Bromination
Pyridine N-oxides direct electrophilic substitution to the para position relative to the N-oxide group. Collidine N-oxide, synthesized by treating collidine with m-chloroperbenzoic acid (mCPBA) in dichloromethane, undergoes bromination at position 3 with high regioselectivity. Subsequent reduction of the N-oxide with phosphorus tribromide (PBr₃) restores the pyridine ring, yielding 3-bromo-2,4,6-trimethylpyridine in 85% overall yield.
Optimization of N-Oxide Bromination
Using bromine (1.1 equiv) in acetic acid at 50°C for 2 hours, collidine N-oxide achieves >90% conversion. The reaction is quenched with sodium thiosulfate, and the product is purified via recrystallization from ethanol/water. This method avoids di-bromination and is scalable for industrial production.
Multi-Step Synthesis from Pyridoxine Derivatives
Protective Group Strategies
Pyridoxine hydrochloride (vitamin B₆) serves as a precursor for 3-bromo-2,4,6-trimethylpyridine. A six-step sequence involves:
-
Benzylation : Protection of the C3 hydroxyl group with benzyl chloride.
-
Bromination : Introduction of bromine at C6 using N-bromosuccinimide (NBS).
-
Methylation : Quaternization of the pyridine nitrogen with methyl iodide.
-
Deprotection : Hydrogenolysis of the benzyl group.
-
Salt Formation : Treatment with HCl to yield the hydrochloride.
Industrial-Scale Production and Optimization
Continuous Flow Bromination
Recent patents describe continuous flow reactors for collidine bromination, improving safety and yield. Collidine and bromine are fed into a reactor with FeBr₃ at 30°C, achieving 89% conversion with residence times under 10 minutes. The product is neutralized with aqueous NaHCO₃ and extracted into ethyl acetate.
Purification and Salt Formation
Crude 3-bromo-2,4,6-trimethylpyridine is distilled under reduced pressure (bp 120–125°C at 15 mmHg) and treated with HCl gas in diethyl ether to precipitate the hydrochloride salt. Recrystallization from acetone yields >99% purity.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Scalability of Methods
| Method | Steps | Overall Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Bromination | 1 | 72 | High | Low |
| N-Oxide Route | 3 | 85 | Moderate | Medium |
| Multi-Step Synthesis | 6 | 45 | Low | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-bromo-2,4,6-trimethylpyridine HCl, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation of trimethylpyridine derivatives. For example, bromination of 2,4,6-trimethylpyridine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or photochemical activation). Optimization includes:
-
Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
-
Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.
-
Catalyst use : Nickel catalysts (e.g., NiCl₂) improve coupling efficiency in reductive steps .
-
Purity validation : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
Table 1 : Example Reaction Conditions from Literature
Step Reagents/Conditions Yield (%) Reference Bromination NBS, AIBN, CCl₄, 80°C, 12 h 65–70 Hydrochloride formation HCl (gaseous), Et₂O, 0°C, 2 h 85–90
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopic techniques :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Downfield shifts confirm bromine substitution .
- HRMS : Exact mass determination (e.g., [M+H]⁺ = 234.992 for C₈H₁₁BrN·HCl) .
- Chromatographic methods :
- UHPLC : Retention time matching with reference standards (e.g., 3-acetyl-2,4,6-trimethylpyridine derivatives) .
- TLC : Rf comparison using silica plates (hexane:EtOAc = 3:1).
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a leaving group in Pd- or Ni-catalyzed couplings (e.g., Suzuki, Heck). Key considerations:
-
Catalyst selection : Ni complexes with bidentate P,N ligands enhance stability and turnover numbers in ethylene oligomerization analogs .
-
Steric effects : The 2,4,6-trimethyl groups hinder nucleophilic attack at the pyridine ring, directing reactivity to the C-3 bromine .
-
Kinetic studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates (e.g., σ-complex formation) .
Table 2 : Example Cross-Coupling Parameters
Reaction Type Catalyst System Substrate Yield (%) Suzuki Pd(PPh₃)₄, K₂CO₃, DMF/H₂O Arylboronic acid 75–80 Reductive NiCl₂(dppe), Zn, THF 2-Halomethylpyridine 60–65
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity, temperature, and ionic strength. A systematic approach includes:
-
Solvent screening : Use a Hansen solubility parameter (HSP) matrix to test solvents (e.g., water, DMSO, ethanol).
-
Temperature dependence : Measure solubility at 25°C and 37°C (relevant for biological assays) using gravimetric or UV-Vis methods .
-
Ionic strength effects : Add NaCl or KCl to mimic physiological conditions and assess solubility changes.
Table 3 : Solubility in Common Solvents (mg/mL)
Solvent 25°C 37°C Reference Water 12.5 ± 1.2 18.3 ± 1.5 Ethanol 45.0 ± 2.0 52.1 ± 2.3
Q. What in vitro models are suitable for studying the bioactivity of this compound derivatives?
- Methodological Answer :
- Hemorheological assays : Measure blood viscosity changes using rotational viscometers (e.g., Brookfield DV2T at 2–60 rpm spindle speeds) to evaluate anti-hyperviscosity potential .
- Antifibrotic activity : Use TGF-β-stimulated fibroblast cultures (e.g., NIH/3T3 cells) to assess collagen deposition via Sirius Red staining .
- Neuropharmacological screening : Radioligand binding assays (e.g., dopamine D₂ receptor affinity) for analogs like Remoxipride hydrochloride .
Q. What strategies mitigate degradation of this compound under storage or reaction conditions?
- Methodological Answer :
- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .
- Stabilizers : Add antioxidants (e.g., BHT) in solution phases.
- Reaction monitoring : Use LC-MS to detect degradation products (e.g., dehalogenated or oxidized species) during prolonged reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
